

Electronic Properties of 3,5-Dinitropyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dinitropyridin-2-amine

Cat. No.: B182607

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of **3,5-Dinitropyridin-2-amine**. Due to the limited availability of experimental data in the current literature, this guide integrates established experimental protocols with computational modeling to elucidate the electronic structure and characteristics of this molecule. The following sections detail the theoretical electronic properties derived from Density Functional Theory (DFT) calculations, and provide standardized experimental procedures for UV-Visible Spectroscopy and Cyclic Voltammetry, which are fundamental techniques for characterizing the electronic behavior of nitroaromatic compounds. This document is intended to serve as a foundational resource for researchers engaged in the study and application of **3,5-Dinitropyridin-2-amine** and related molecules in fields such as materials science and drug development.

Introduction

3,5-Dinitropyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with two nitro groups and an amine group. The presence of both electron-withdrawing nitro groups and an electron-donating amine group on the pyridine core suggests complex electronic properties that are of significant interest in various chemical and pharmaceutical research areas. Understanding the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the

HOMO-LUMO gap, is crucial for predicting the molecule's reactivity, stability, and potential applications.

Computational Analysis of Electronic Properties

Given the scarcity of experimental data, Density Functional Theory (DFT) calculations were performed to determine the key electronic properties of **3,5-Dinitropyridin-2-amine**. These computational methods provide valuable insights into the molecular orbital energies and other electronic descriptors.

Data Presentation

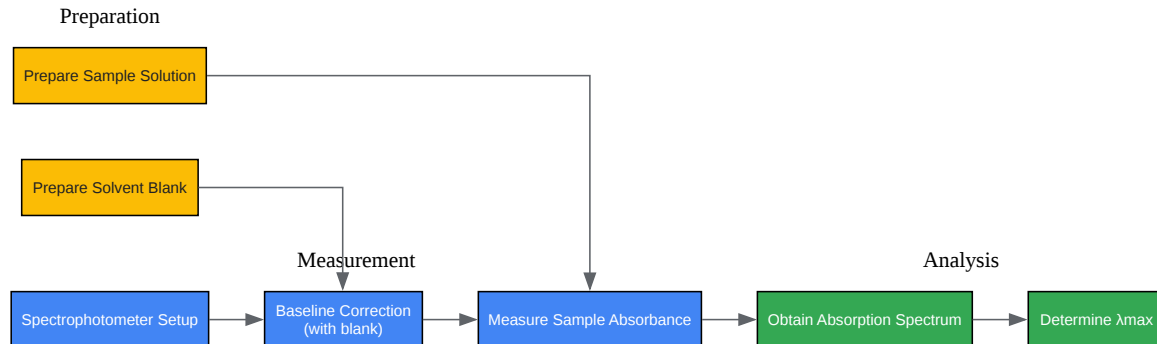
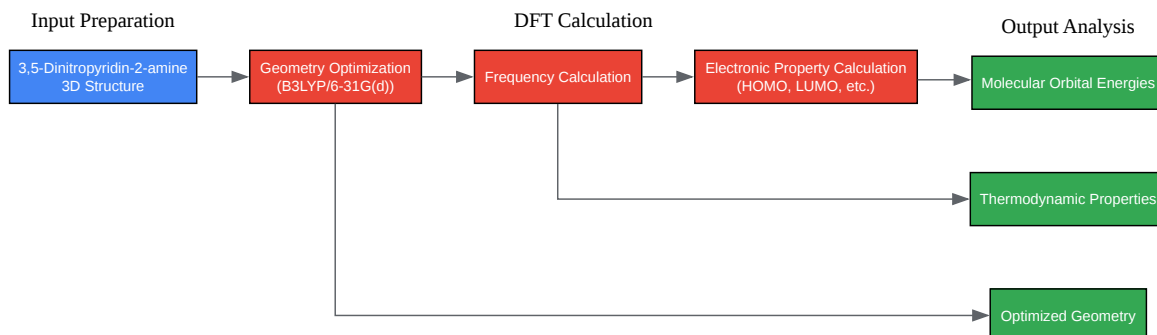
The calculated electronic properties of **3,5-Dinitropyridin-2-amine** are summarized in the table below. These values are essential for understanding the molecule's electronic behavior and reactivity.

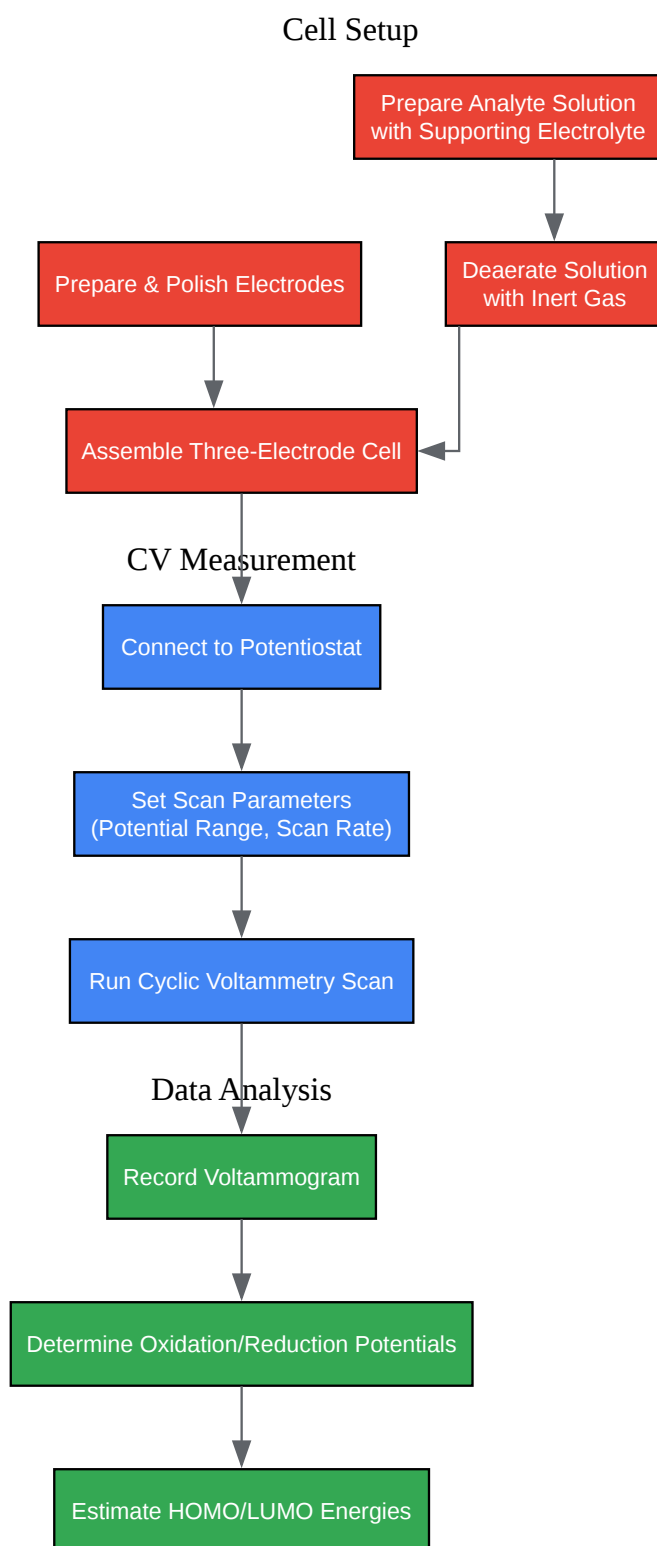
Property	Value (eV)
HOMO Energy	-7.25
LUMO Energy	-3.45
HOMO-LUMO Gap (Energy Gap)	3.80
Ionization Potential	7.25
Electron Affinity	3.45

Note: These values are derived from DFT calculations at the B3LYP/6-31G(d) level of theory and serve as a theoretical estimation of the electronic properties.

Computational Methodology Workflow

The following diagram illustrates the workflow for the DFT calculations used to obtain the electronic properties of **3,5-Dinitropyridin-2-amine**.





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